7-Methyluric acid

Gout Crystallization Inhibition Urolithiasis

Inaccurate biomarker quantification due to peak misidentification or inappropriate surrogate standards can compromise pharmacokinetic studies. 7-Methyluric acid (CAS 612-37-3) provides a validated solution. - Enables precise HPLC-UV quantification (LOD ~0.1-0.3 ng/10 µL injection) for caffeine metabolism studies. - Unique early RP-HPLC elution profile ensures accurate peak ID in multi-analyte panels. - Age-stratified excretion data supports sarcopenia research with a defined effect size (β = 0.029). Supplied with comprehensive CoA for reliable method validation.

Molecular Formula C6H6N4O3
Molecular Weight 182.14 g/mol
CAS No. 612-37-3
Cat. No. B028108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyluric acid
CAS612-37-3
Synonyms7,9-Dihydro-7-methyl-1H-purine-2,6,8(3H)-trione;  N7-Methyluric Acid; 
Molecular FormulaC6H6N4O3
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESCN1C2=C(NC(=O)NC2=O)NC1=O
InChIInChI=1S/C6H6N4O3/c1-10-2-3(8-6(10)13)7-5(12)9-4(2)11/h1H3,(H3,7,8,9,11,12,13)
InChIKeyYHNNPKUFPWLTOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyluric Acid: Chemical Identity


7-Methyluric acid (CAS 612-37-3) is a methylated purine derivative classified within the xanthine/uric acid structural family. As a C7-methylated analog of uric acid, it is an endogenous metabolite formed via hepatic oxidation of 7-methylxanthine, a primary N-demethylation product of theobromine and caffeine [1]. It is detected as a minor urinary metabolite in humans and other organisms and has been identified as a constituent of uric acid kidney stones [2]. Unlike uric acid, the presence of a methyl group at the N7 position alters its physicochemical properties, including solubility, chromatographic behavior, and biological activity in crystal inhibition assays [3].

Metabolite Caffeine/theobromine metabolism research; primary urinary biomarker.
HPLC Unique early elution in RP-HPLC enables multi-analyte method development.
Crystal biology Differential MSU crystallization inhibition distinguishes from inactive analogs.

7-Methyluric Acid: Irreplaceable in Research


Substituting 7-methyluric acid with structurally similar purine derivatives such as 1-methyluric acid, 1,3-dimethyluric acid, or the precursor 7-methylxanthine is not scientifically valid for several critical reasons. First, these compounds exhibit distinct chromatographic retention times under standardized HPLC conditions, with 7-methyluric acid consistently eluting before 1-methyluric acid and all other methylxanthines in reversed-phase systems, directly impacting method development and analyte resolution [1]. Second, their biological activities differ markedly; in a 2023 controlled study of monosodium urate crystallization, 7-methyluric acid exhibited weaker inhibitory effects compared to 7-methylxanthine, while many other analogs showed no effect at all [2]. Third, age-dependent urinary excretion profiles vary by compound, with elderly subjects excreting significantly greater amounts of 7-methyluric acid compared to young adults, a pattern not uniformly observed across all methylated purines [3]. Consequently, substitution would compromise data integrity in pharmacokinetic studies, biomarker validation, and any assay where compound identity is a determinant of outcome.

Chromatographic misidentification
7-Methyluric acid elutes first in standard RP-HPLC; 1-methyluric acid or other analogs produce different retention times, causing peak assignment errors.
Divergent biological activity
In MSU crystallization assays, only 7-methylxanthine shows strong inhibition; 7-methyluric acid has weaker effect, and most analogs are inactive.
Age-dependent excretion profile
Elderly subjects excrete higher 7-methyluric acid; this age sensitivity is not replicated uniformly by other methylated purines.

7-Methyluric Acid: Performance vs Analogs


Urate Crystal Inhibition vs. 7-Methylxanthine

In a 2023 in vitro study simulating synovial fluid conditions, 7-methyluric acid exhibited a measurable but weaker inhibitory effect on monosodium urate (MSU) crystal formation compared to its metabolic precursor, 7-methylxanthine. The study evaluated nine methylxanthines and two methylated uric acid derivatives [1]. While 7-methylxanthine (6 × 10⁻⁵ M) completely prevented crystal formation over 96 hours, 7-methyluric acid only partially inhibited crystallization, and 1,3-dimethyluric acid also showed weak activity. In contrast, theobromine, caffeine, theophylline, and several other analogs had no apparent effect [1].

MSU Crystal Inhibition
Head-to-head
7-Methyluric acid: partial inhibition only. 7-Methylxanthine: complete prevention at 6×10⁻⁵ M. Theobromine, caffeine, theophylline: no effect.
Supports differentiation in gout research; limited but measurable activity
In vitro, pH 7.4, 25°C, 96 h (Costa-Bauza 2023)
Gout Crystallization Inhibition Urolithiasis

Unique HPLC Elution Order

Under standardized reversed-phase HPLC conditions, 7-methyluric acid elutes as the first peak among a panel of caffeine metabolites, preceding 1-methyluric acid and all methylxanthines. This distinct retention behavior is critical for method validation and accurate quantification in complex biological matrices [1] [2].

RP-HPLC Elution Order
Head-to-head
Elutes first among 10 caffeine metabolites (prior to 1-methyluric acid, 7-methylxanthine, 3-methylxanthine, etc.)
Enables unambiguous peak assignment in multi-analyte panels
C4 column, acetate buffer-methanol gradient (Papadoyannis 2001)
Analytical Chemistry HPLC Method Development Metabolomics

Age-Dependent Urinary Excretion

A 1985 clinical study comparing caffeine metabolism in young (mean age 22.2 ± 4.0 years) and elderly (mean age 71.6 ± 5.8 years) males found that elderly subjects excreted significantly greater amounts of 7-methyluric acid in urine following caffeine administration [1]. This age-dependent variation in 7-methyluric acid excretion was also observed for 1-methyluric acid and 1,7-dimethyluric acid, whereas the overall urinary metabolite profile did not vary substantially with age for other compounds [1].

Age-Dependent Excretion
Cross-study comparable
Significantly higher urinary levels in elderly vs. young adults (p
Supports age-stratified biomarker research; not uniform across metabolites
5 mg/kg caffeine, 24h urine, n=7 per group (Blanchard 1985)
Muscle Strength Association
Head-to-head
β = 0.029, p = 0.021 for combined grip strength in older adults (≥60 y); 3,7-dimethyluric acid: β = 0.645
Supports sarcopenia biomarker research; moderate effect size among significant metabolites
NHANES 2011-2012, n=1145, cross-sectional (Batista-da-Silva 2024)
Storage & Solubility
Data to verify
Powder: -20°C/3 yr. DMSO stock: -80°C/1 yr. Solubility: DMSO 20 mg/mL, DMF 5 mg/mL, DMSO:PBS (1:1) 0.5 mg/mL
Practical stock preparation range; vendor-specified stability
Supplier datasheet; class-level inference for aqueous solubility
Pharmacokinetics Aging Biomarker Validation

Muscle Strength in Older Adults

A 2024 cross-sectional study using NHANES 2011-2012 data (n=1145) examined associations between urinary caffeine metabolites and handgrip strength [1]. In older adults (≥60 years, n=344), 7-methyluric acid showed a significant positive association with combined grip strength (β = 0.029, p = 0.021). This association was independent of confounders and was not observed in younger adults (<60 years, n=801) [1]. Other metabolites with significant positive associations in older adults included 1,3-dimethyluric acid (β = 0.008, p = 0.004), 3,7-dimethyluric acid (β = 0.645, p = 0.012), and several methylxanthines [1].

Muscle Strength Association
Head-to-head
β = 0.029, p = 0.021 for combined grip strength in older adults (≥60 y); 3,7-dimethyluric acid: β = 0.645
Supports sarcopenia biomarker research; moderate effect size among significant metabolites
NHANES 2011-2012, n=1145, cross-sectional (Batista-da-Silva 2024)
Sarcopenia Epidemiology Nutritional Metabolomics

Storage Stability & Solubility

Vendor technical datasheets provide standardized storage and solubility parameters for 7-methyluric acid, which are critical for experimental planning [1]. The compound is stable as a powder at -20°C for 3 years, and in DMSO at -80°C for 1 year. Its solubility in DMF is 5 mg/mL, in DMSO is 20 mg/mL, and in DMSO:PBS (pH 7.2, 1:1) is 0.5 mg/mL .

Storage & Solubility
Data to verify
Powder: -20°C/3 yr. DMSO stock: -80°C/1 yr. Solubility: DMSO 20 mg/mL, DMF 5 mg/mL, DMSO:PBS (1:1) 0.5 mg/mL
Practical stock preparation range; vendor-specified stability
Supplier datasheet; class-level inference for aqueous solubility
Laboratory Reagents Sample Preparation Stability Studies

7-Methyluric Acid: Application Scenarios


Caffeine Intake & Metabolic Phenotyping

Given its established role as a primary urinary metabolite of caffeine and its quantifiable presence in biological matrices [1], 7-methyluric acid is optimally deployed as a non-invasive biomarker to assess caffeine consumption and hepatic metabolic capacity. Its detection via validated HPLC-UV methods (LOD ~0.1-0.3 ng per 10 µL injection) [2] enables precise quantification in large-scale epidemiological cohorts and clinical pharmacokinetic studies. The age-dependent variation in excretion [3] makes it particularly valuable for studies requiring stratification by age or liver function.

Reference Standard for Purine Panels

The compound's unique and early elution profile in RP-HPLC systems [1] [2] establishes it as an essential reference standard for developing and validating methods that simultaneously quantify methylxanthines and methyluric acids. Its inclusion in multi-analyte panels enables accurate peak identification and system suitability testing in clinical chemistry, doping control, and metabolomics laboratories.

Gout & Urolithiasis Mechanistic Probe

The demonstrated, albeit weaker, ability of 7-methyluric acid to inhibit monosodium urate crystallization [1] positions it as a useful comparator compound in studies investigating the structure-activity relationships of purine derivatives on crystal formation. Its detection in human uric acid kidney stones [2] further supports its use in research aimed at elucidating the role of methylated purines in stone formation and prevention.

Sarcopenia & Aging Biomarker Discovery

The statistically significant positive association between urinary 7-methyluric acid levels and muscle strength specifically in older adults [1] identifies this metabolite as a candidate biomarker for sarcopenia research. It can be incorporated into targeted metabolomics panels designed to explore the link between dietary purine metabolism and age-related muscle decline, with a defined quantitative effect size (β = 0.029) [1] providing a benchmark for study power calculations.

Application
Selection Property
Validation Focus
Caffeine Intake & Metabolic Phenotyping
Urinary metabolite profiling by HPLC-UV
Age-stratified excretion, method LOD/quantitation
Purine Panel Reference Standard
Unique early RP-HPLC elution order
Peak identity confirmation, system suitability
Gout & Urolithiasis Mechanistic Probe
MSU crystal inhibition activity
Structure-activity relationship context
Sarcopenia & Aging Biomarker
Association with muscle strength in older adults
Biomarker specificity vs. other caffeine metabolites

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyluric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.